molecular formula C28H38O4 B14640824 4-Formylphenyl 4-(tetradecyloxy)benzoate CAS No. 56800-37-4

4-Formylphenyl 4-(tetradecyloxy)benzoate

Cat. No.: B14640824
CAS No.: 56800-37-4
M. Wt: 438.6 g/mol
InChI Key: VGUPGIKUPLNKQK-UHFFFAOYSA-N
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Description

4-Formylphenyl 4-(tetradecyloxy)benzoate is an organic compound that belongs to the class of phenyl benzoate derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The structure of this compound consists of a benzoate group attached to a phenyl ring, which is further substituted with a formyl group and a tetradecyloxy chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 4-(tetradecyloxy)benzoate typically involves the esterification of 4-formylbenzoic acid with 4-(tetradecyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 4-(tetradecyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formylphenyl 4-(tetradecyloxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Formylphenyl 4-(tetradecyloxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of protein function. Additionally, the compound’s lipophilic tetradecyloxy chain allows it to interact with cell membranes, potentially affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formylphenyl 4-(tetradecyloxy)benzoate is unique due to its combination of a formyl group and a long tetradecyloxy chain. This structural feature imparts distinct physicochemical properties, such as enhanced lipophilicity and the ability to form liquid crystalline phases. These properties make it a valuable compound for applications in advanced materials and drug development .

Properties

CAS No.

56800-37-4

Molecular Formula

C28H38O4

Molecular Weight

438.6 g/mol

IUPAC Name

(4-formylphenyl) 4-tetradecoxybenzoate

InChI

InChI=1S/C28H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22-31-26-20-16-25(17-21-26)28(30)32-27-18-14-24(23-29)15-19-27/h14-21,23H,2-13,22H2,1H3

InChI Key

VGUPGIKUPLNKQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

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